Furilazole

Description

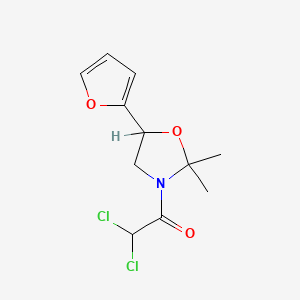

2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone is a member of the class of oxazolidines that is 2,2-dimethyl-1,3-oxazolidine which is substituted by a dichloroacetyl group at position 3 and by a furan-2-yl group at position 5. It is a member of furans, an organochlorine compound, a member of oxazolidines and a tertiary carboxamide.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOFYBITGAAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041999 | |

| Record name | Furilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121776-33-8 | |

| Record name | Furilazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121776-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furilazole [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121776338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2,2-dichloro-1-[5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURILAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25K04N8Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Furilazole's Mechanism of Action in Maize: A Technical Guide

An In-depth Examination of the Core Safening Mechanisms for Researchers, Scientists, and Drug Development Professionals

Introduction

Furilazole is a commercial herbicide safener utilized to protect maize (Zea mays L.) from injury caused by certain classes of herbicides, particularly acetanilides and thiocarbamates. Its application ensures herbicide selectivity, allowing for effective weed control without compromising crop health and yield. The protective action of this compound is not due to any inherent herbicidal or anti-herbicidal activity but rather through the sophisticated upregulation of the maize plant's own defense and detoxification systems. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's safening effect in maize, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.

Core Mechanism: Enhancement of Herbicide Detoxification

The primary mechanism by which this compound imparts herbicide tolerance in maize is through the enhanced expression and activity of enzymes involved in the detoxification of xenobiotics. This process can be broadly categorized into two key phases: the induction of Glutathione S-transferases (GSTs) and the upregulation of Cytochrome P450 monooxygenases (CYPs).

Glutathione S-Transferase (GST) Induction

This compound treatment leads to a significant increase in the activity of GSTs in maize. These enzymes play a crucial role in Phase II of xenobiotic metabolism, catalyzing the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule. This conjugation reaction increases the water solubility of the herbicide and renders it less toxic, facilitating its subsequent sequestration into the vacuole.

While specific quantitative data for this compound's direct impact on GST activity in maize is dispersed across various studies, the general effect of dichloroacetamide safeners, the chemical class to which this compound belongs, is well-documented. For instance, treatment with the safener benoxacor, another dichloroacetamide, has been shown to significantly increase GST activity.

Table 1: Illustrative Quantitative Data on Safener-Induced GST Activity

| Safener | Maize Tissue | Fold Increase in GST Activity (relative to control) | Reference |

| Benoxacor | Etiolated shoots | ~2-fold | [1] |

| Dichlormid | Seedlings | Activity significantly enhanced | [2] |

Note: This table provides illustrative data for dichloroacetamide safeners to demonstrate the typical magnitude of GST induction. This compound is expected to elicit a similar response.

Cytochrome P450 (CYP) Upregulation

In addition to GSTs, this compound also induces the expression of various cytochrome P450 monooxygenases. These enzymes are critical in Phase I of herbicide metabolism, where they introduce or expose functional groups on the herbicide molecule through oxidative reactions. This initial modification often prepares the herbicide for subsequent conjugation by GSTs. The induction of specific CYP isozymes is a key factor in the selective detoxification of different herbicide chemistries. Studies have shown that safeners can lead to a significant fold-increase in the expression of specific CYP genes. For example, the safener naphthalic anhydride has been demonstrated to induce CYP71C1 and CYP71C3v2 transcripts in maize seedlings by 2.1-fold and 2.8-fold, respectively[3].

Table 2: Example of Safener-Induced Cytochrome P450 Gene Expression in Maize

| Safener | Maize Gene | Fold Increase in Expression (relative to control) | Reference |

| Naphthalic Anhydride | CYP71C1 | 2.1 | [3] |

| Naphthalic Anhydride | CYP71C3v2 | 2.8 | [3] |

Note: This table illustrates the inductive effect of a safener on CYP gene expression. This compound is anticipated to have a comparable effect on specific CYP genes relevant to the metabolism of targeted herbicides.

Signaling Pathways

The induction of detoxification enzymes by this compound is a regulated process involving a complex signaling cascade. While the complete pathway is still under investigation, key components have been identified.

A crucial initial step is the binding of the safener molecule to a specific high-affinity binding site within the maize cell. This binding event is believed to be mediated by a Safener-Binding Protein (SBP). The interaction between this compound and the SBP is thought to trigger a downstream signaling cascade that ultimately leads to the activation of transcription factors. These transcription factors then bind to specific promoter regions of GST and CYP genes, initiating their transcription and subsequent translation into functional enzymes.

There is evidence to suggest that the safener-induced signaling pathway may intersect with known stress-response pathways in plants, such as those mediated by salicylic acid and jasmonic acid. This suggests that this compound may be "hijacking" or activating pre-existing defense signaling networks to enhance herbicide metabolism.

Caption: Proposed signaling pathway for this compound action in maize.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the study of herbicide safeners.

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from the method described by Habig et al. (1974) and is commonly used to measure GST activity in plant tissues.

Materials:

-

100 mM potassium phosphate buffer, pH 6.5

-

100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol

-

100 mM reduced glutathione (GSH)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Ice

-

Mortar and pestle

-

Liquid nitrogen

-

Centrifuge

Procedure:

-

Protein Extraction:

-

Harvest maize tissue (e.g., shoots, roots) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a pre-chilled tube and add ice-cold 100 mM potassium phosphate buffer (pH 6.5).

-

Vortex thoroughly and centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction cocktail containing:

-

980 µl of 100 mM potassium phosphate buffer (pH 6.5)

-

10 µl of 100 mM CDNB

-

10 µl of 100 mM GSH

-

-

Equilibrate the spectrophotometer to 25°C.

-

To a cuvette, add the reaction cocktail and the protein extract. The volume of the protein extract will depend on its concentration.

-

Immediately mix the contents by inverting the cuvette and start recording the absorbance at 340 nm for 5 minutes at 30-second intervals.

-

The rate of increase in absorbance is proportional to the GST activity.

-

Calculate the specific activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹).

-

Caption: Experimental workflow for the GST activity assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of GST and CYP genes in maize seedlings following this compound treatment.

Materials:

-

Maize seedlings (treated with this compound and control)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (GSTs, CYPs) and reference genes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Harvest maize seedlings at desired time points after this compound treatment and freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes.

-

Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.

-

Caption: Workflow for qRT-PCR gene expression analysis.

Conclusion

The mechanism of action of this compound in maize is a clear example of chemically induced crop protection. By upregulating the plant's endogenous detoxification machinery, specifically Glutathione S-transferases and Cytochrome P450s, this compound enhances the metabolism of co-applied herbicides, thereby preventing phytotoxicity. The elucidation of the underlying signaling pathways, from safener binding to gene activation, remains an active area of research. A deeper understanding of these processes will be instrumental in the development of more effective and selective herbicide safeners, contributing to sustainable agricultural practices. The experimental protocols provided herein offer a foundation for researchers to further investigate these complex and fascinating molecular interactions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis Pathway and Chemical Properties of Furilazole

Abstract

This compound is a crucial herbicide safener employed in modern agriculture to mitigate herbicide-induced injury to crops. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the key chemical reactions and intermediates. Additionally, it outlines the significant physicochemical properties of the compound. The information is presented to be a valuable resource for researchers, chemists, and professionals involved in the development of agrochemicals and related fields.

Chemical Properties of this compound

This compound, known by its IUPAC name 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone, is a synthetic organochlorine compound belonging to the oxazolidine class.[1] It functions by enhancing the metabolic detoxification of herbicides in crops.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone[1] |

| Synonyms | MON 13900, 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine[1] |

| CAS Number | 121776-33-8[1] |

| Molecular Formula | C₁₁H₁₃Cl₂NO₃ |

| Molecular Weight | 278.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–99 °C |

| Solubility | Slightly soluble in water |

| Stability | Stable under normal storage conditions |

| InChI Key | MCNOFYBITGAAGM-UHFFFAOYSA-N |

| SMILES | CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |

Synthesis Pathway of this compound

The synthesis of this compound is generally accomplished through a two-step reaction sequence. The process begins with the formation of an oxazolidine intermediate, which is subsequently acylated to yield the final product.

Step 1: Formation of 2,2-dimethyl-5-(2-furanyl)oxazolidine

The initial step involves the condensation of 2-amino-1-(2-furanyl)ethanol with acetone. This reaction leads to the formation of the heterocyclic intermediate, 2,2-dimethyl-5-(2-furanyl)oxazolidine, through a cyclization process where water is eliminated.

-

Reactants: 2-amino-1-(2-furanyl)ethanol, Acetone

-

Intermediate: 2,2-dimethyl-5-(2-furanyl)oxazolidine

Step 2: Dichloroacetylation of the Oxazolidine Intermediate

In the second and final step, the nitrogen atom of the oxazolidine ring in the intermediate is acylated using dichloroacetyl chloride. This reaction is typically carried out in the presence of a base, which acts as a scavenger for the hydrochloric acid byproduct.

-

Reactants: 2,2-dimethyl-5-(2-furanyl)oxazolidine, Dichloroacetyl chloride

-

Final Product: this compound

The overall synthesis pathway is depicted in the following diagram:

Caption: The two-step synthesis pathway of this compound.

Experimental Protocols

The following provides a generalized experimental methodology for the synthesis of this compound.

Materials

-

2-amino-1-(2-furanyl)ethanol (CAS: 2745-24-6)

-

Acetone

-

Dichloroacetyl chloride

-

Triethylamine or Sodium Hydroxide (Base)

-

Toluene or another suitable azeotroping solvent

-

Dichloromethane or another suitable inert solvent for acylation

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate and petroleum ether for recrystallization

Step 1: Synthesis of 2,2-dimethyl-5-(2-furanyl)oxazolidine

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-1-(2-furanyl)ethanol in toluene.

-

Add an excess of acetone to the solution.

-

Heat the mixture to reflux to facilitate the cyclization and remove the water formed azeotropically.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent and excess acetone under reduced pressure using a rotary evaporator to obtain the crude 2,2-dimethyl-5-(2-furanyl)oxazolidine intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in an anhydrous inert solvent such as dichloromethane in a clean, dry reaction flask.

-

Add a stoichiometric amount of a base (e.g., triethylamine) to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath to control the exothermic reaction.

-

Slowly add dichloroacetyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to proceed at room temperature until completion, as monitored by TLC or GC.

-

Upon completion, wash the reaction mixture sequentially with water and brine to remove the hydrochloride salt of the base and any unreacted reagents.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to obtain pure this compound as a white to off-white crystalline solid.

Logical Workflow of Synthesis

The logical progression of the synthesis, from starting materials to the final purified product, is outlined in the diagram below.

References

Furilazole: A Comprehensive Spectroscopic and Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furilazole is a herbicide safener, a compound used in agriculture to protect crops from herbicide injury. Its chemical name is 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone. Understanding the precise molecular structure and spectroscopic properties of this compound is crucial for its effective and safe use, as well as for the development of new, improved safeners. This technical guide provides an in-depth analysis of the spectroscopic and crystallographic characteristics of this compound, offering valuable data and experimental methodologies for researchers in the field.

While comprehensive, publicly available spectroscopic and crystallographic datasets for this compound are limited, this guide synthesizes the available information and presents illustrative experimental protocols and data from closely related compounds to provide a thorough understanding of the analytical techniques involved.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃Cl₂NO₃ | PubChem, AERU[1] |

| Molecular Weight | 278.13 g/mol | PubChem |

| IUPAC Name | 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | PubChem |

| CAS Number | 121776-33-8 | Sigma-Aldrich |

| Appearance | Crystalline powder | Analytical Standard Provider |

| Melting Point | 97.0 °C | Analytical Standard Provider |

| Purity | 99% | Analytical Standard Provider |

Spectroscopic Analysis

Spectroscopic analysis is fundamental to elucidating the molecular structure of a compound. The primary techniques used for the characterization of organic molecules like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a small molecule like this compound is depicted in the following diagram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Illustrative Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the pure compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Illustrative Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid crystalline powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Expected IR Absorptions for this compound:

Based on its functional groups (amide, furan, C-Cl), the following characteristic IR absorption bands would be expected:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Amide) | 1680 - 1630 |

| C-O-C (Furan & Oxazolidine) | 1250 - 1050 |

| C-Cl | 800 - 600 |

| C-H (Aromatic/Aliphatic) | 3100 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1743 for this compound, which is a gas chromatographic parameter.

Illustrative Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Separate the components of the sample on a capillary column (e.g., a non-polar column like DB-5ms).

-

Use a temperature program to elute the compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., electron ionization - EI).

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable) and a series of fragment ion peaks that are characteristic of the molecule's structure.

Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been publicly reported, the analysis of a structurally related compound, 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine, provides insight into the experimental methodology and the expected structural features of the 2,2-dimethyloxazolidine ring.

Workflow for Crystal Structure Determination

The process of determining a crystal structure via X-ray diffraction is outlined below.

Illustrative Experimental Protocol for Single-Crystal X-ray Diffraction:

This protocol is based on the methodology used for the analysis of 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Perform the data collection on a single-crystal X-ray diffractometer, often at a low temperature (e.g., 113 K) to minimize thermal vibrations.

-

Use a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Reduction: Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. An absorption correction may also be applied.

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

-

Validation: Validate the final crystal structure using software tools to check for geometric consistency and to ensure that the model is chemically reasonable.

Crystallographic Data for a Related Compound: 3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine

| Parameter | Value |

| Chemical Formula | C₈H₁₀Cl₂N₄O |

| Molecular Weight | 249.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.1943 (10) |

| b (Å) | 11.0948 (17) |

| c (Å) | 11.8333 (18) |

| β (°) | 94.383 (14) |

| Volume (ų) | 1072.7 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.542 |

| Temperature (K) | 113 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

In this related structure, the five-membered dimethyl-substituted oxazolidine ring was found to be in a quasi-planar conformation. This provides a likely conformational model for the corresponding ring in this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic and crystallographic analysis of this compound. While a complete experimental dataset for this compound itself is not publicly accessible, the compilation of its known properties, coupled with detailed, illustrative experimental protocols and data from structurally related compounds, offers a robust framework for researchers. The provided workflows and data tables serve as a valuable resource for those involved in the analysis, characterization, and development of herbicide safeners and other agrochemicals. Further research to obtain and publish the complete spectroscopic and crystallographic data for this compound would be a valuable contribution to the scientific community.

References

Furilazole's Role in Enhancing Herbicide Metabolism in Crops: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furilazole is a commercial herbicide safener utilized to protect grass crops, such as maize and sorghum, from injury caused by certain classes of herbicides, primarily chloroacetanilides and thiocarbamates. Its efficacy lies in its ability to selectively enhance the crop's natural defense mechanisms, specifically by accelerating the metabolism and detoxification of the herbicide. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, focusing on the induction of key detoxification enzymes, the underlying signaling pathways, and detailed experimental protocols for evaluation.

Mechanism of Action: Accelerating Herbicide Detoxification

The primary mode of action of this compound is the induction of genes encoding for detoxification enzymes in the crop plant. This leads to a more rapid breakdown of the herbicide into non-toxic metabolites before it can cause significant cellular damage. The herbicide detoxification process in plants is generally a three-phase system, and this compound has been shown to upregulate components of each phase.

Phase I: Oxidation and Hydrolysis In this initial phase, enzymes such as cytochrome P450 monooxygenases (CYPs) introduce functional groups to the herbicide molecule, making it more water-soluble and susceptible to further metabolism.

Phase II: Conjugation Glutathione S-transferases (GSTs) are key enzymes in this phase. They catalyze the conjugation of the modified herbicide with endogenous glutathione (GSH), a potent antioxidant. This reaction significantly detoxifies the herbicide and prepares it for sequestration.

Phase III: Sequestration and Transport The glutathione-herbicide conjugates are then transported into the vacuole for storage or further degradation. This transport is mediated by ATP-binding cassette (ABC) transporters located on the tonoplast.

This compound treatment leads to a coordinated upregulation of genes encoding for CYPs, GSTs, and ABC transporters, thereby enhancing the entire detoxification pathway.[1]

Quantitative Data on this compound-Induced Metabolic Enhancement

The application of this compound results in a quantifiable increase in the expression and activity of detoxification enzymes. The following tables summarize key quantitative data from various studies.

| Crop | Herbicide Class | Enzyme/Gene | Fold Induction / % Increase in Activity | Reference |

| Maize | Chloroacetanilide | Cytochrome P450 | 2.48 - 5.63 fold increase in content | [2] |

| Maize | Chloroacetanilide | Glutathione S-Transferase (GST) | R-isomer of safener increased expression ~1.87 and 13.6 fold | [3] |

| Wheat | Various | GST | 56.4% - 93.9% increase in activity with different safeners | [1] |

| Sorghum | Chloroacetanilide | Detoxification Genes (including GSTs and P450s) | q-RT PCR showed significant upregulation of multiple GST and P450 genes | [4] |

Table 1: this compound and Safener-Induced Enhancement of Detoxification Enzymes

| Crop | Herbicide | Safener | Effect on Metabolism | Quantitative Outcome | Reference |

| Maize | Acetochlor | This compound | Enhanced detoxification | Increased formation of glutathione conjugates | |

| Maize | Metolachlor | Metolachlor (racemic vs. S-isomer) | Enantioselective induction of ZmMRP1 (ABC transporter) | rac-metolachlor showed more pronounced induction of ZmMRP1 | |

| Rice | Various | Fenclorim | Enhanced chloroacetanilide detoxification | Upregulation of specific GST isozymes |

Table 2: Impact of this compound and Other Safeners on Herbicide Metabolism

Signaling Pathways Activated by this compound

While the precise signaling cascade initiated by this compound is still under investigation, current evidence suggests the involvement of oxylipin and potentially salicylic acid signaling pathways. These pathways are known to be activated in response to various biotic and abiotic stresses, leading to the induction of defense-related genes, including those involved in xenobiotic detoxification.

The proposed mechanism involves the perception of the this compound signal, which then triggers a downstream cascade likely involving protein kinases and the activation of specific transcription factors. These transcription factors then bind to promoter regions of detoxification genes, such as those for GSTs, CYPs, and ABC transporters, leading to their increased transcription and subsequent protein synthesis.

Caption: Proposed signaling pathway for this compound-induced herbicide detoxification.

Experimental Protocols

Greenhouse Bioassay for Evaluating this compound Efficacy

This protocol outlines a general procedure for assessing the safening effect of this compound on a crop against a specific herbicide in a controlled greenhouse environment.

Objective: To determine the effectiveness of this compound in protecting crop seedlings from herbicide injury.

Materials:

-

Crop seeds (e.g., maize, sorghum)

-

Herbicide of interest (e.g., acetochlor)

-

This compound

-

Pots or trays

-

Potting mix (soil, sand, and peat mixture)

-

Greenhouse with controlled temperature and light conditions

-

Sprayer for herbicide application

-

Balance and appropriate measuring equipment

Procedure:

-

Seed Treatment (if applicable): Prepare a solution of this compound at the desired concentration. Coat the crop seeds evenly with the safener solution and allow them to air dry.

-

Planting: Fill pots or trays with the potting mix. Plant the treated and untreated (control) seeds at a uniform depth.

-

Herbicide Application (Pre-emergence): Immediately after planting, apply the herbicide solution evenly to the soil surface of designated pots using a calibrated sprayer. Include a set of pots with no herbicide application as a control.

-

Growth Conditions: Place the pots in a greenhouse with optimal conditions for the specific crop (e.g., 25-30°C, 16-hour photoperiod). Water the pots as needed to maintain adequate soil moisture.

-

Data Collection: After a predetermined period (e.g., 14-21 days), assess the plants for signs of herbicide injury. This can include:

-

Visual Injury Rating: Score plants on a scale of 0 (no injury) to 100 (complete death).

-

Plant Height: Measure the height of the seedlings from the soil surface to the tip of the longest leaf.

-

Biomass: Harvest the above-ground plant material, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

-

-

Data Analysis: Compare the injury ratings, plant height, and biomass between the different treatment groups (untreated, herbicide alone, herbicide + this compound) using appropriate statistical analysis (e.g., ANOVA).

Caption: Workflow for a greenhouse bioassay to evaluate this compound efficacy.

Assay for Glutathione S-Transferase (GST) Activity

This protocol is based on the widely used method of Habig et al. (1974) and measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione, which can be monitored spectrophotometrically.

Objective: To quantify the GST activity in plant tissue extracts.

Materials:

-

Plant tissue (e.g., maize coleoptiles) treated with or without this compound

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 2 mM EDTA)

-

Bradford reagent for protein quantification

-

Spectrophotometer

-

100 mM CDNB in ethanol

-

100 mM reduced glutathione (GSH) in water

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

Procedure:

-

Enzyme Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add extraction buffer to the powder and continue grinding until a homogenous slurry is formed.

-

Transfer the slurry to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

-

Protein Quantification: Determine the total protein concentration of the enzyme extract using the Bradford assay or a similar method.

-

GST Activity Assay:

-

Prepare a reaction cocktail containing assay buffer, CDNB, and GSH.

-

In a cuvette, add the reaction cocktail and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of the enzyme extract to the cuvette and mix quickly.

-

Immediately begin monitoring the increase in absorbance at 340 nm for several minutes. The reaction should be linear during this time.

-

-

Calculation of GST Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity in units (μmol of product formed per minute) per mg of protein.

-

Caption: Protocol for determining Glutathione S-Transferase (GST) activity.

Assay for Cytochrome P450 (CYP) Activity in Plant Microsomes

This protocol describes a general method for isolating plant microsomes and assaying for CYP-mediated herbicide metabolism.

Objective: To measure the activity of cytochrome P450 enzymes in metabolizing a specific herbicide.

Materials:

-

Plant tissue (e.g., maize shoots) treated with or without this compound

-

Liquid nitrogen

-

Homogenization buffer (e.g., containing sucrose, buffer, EDTA, and reducing agents)

-

Ultracentrifuge

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Herbicide substrate

-

Analytical equipment for metabolite quantification (e.g., HPLC, LC-MS/MS)

Procedure:

-

Microsome Isolation:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Filter the homogenate through cheesecloth and centrifuge at a low speed to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Protein Quantification: Determine the protein concentration of the microsomal fraction.

-

CYP Activity Assay:

-

Set up a reaction mixture containing the microsomal preparation, the NADPH regenerating system, and the herbicide substrate in a suitable buffer.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a solvent (e.g., acetonitrile or methanol) that precipitates the proteins.

-

-

Metabolite Quantification:

-

Centrifuge the stopped reaction to remove the precipitated protein.

-

Analyze the supernatant for the presence of herbicide metabolites using HPLC or LC-MS/MS.

-

Quantify the amount of metabolite formed and express the CYP activity as the rate of metabolite formation per mg of microsomal protein.

-

Caption: Protocol for determining Cytochrome P450 (CYP) activity.

Conclusion

This compound plays a critical role in modern agriculture by enhancing the metabolic capacity of crops to detoxify herbicides. This is achieved through the induction of a suite of detoxification genes, including those encoding for cytochrome P450s, glutathione S-transferases, and ABC transporters. Understanding the molecular mechanisms and signaling pathways involved in this process is crucial for the development of new and more effective safeners and for optimizing the use of existing ones. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions between safeners, herbicides, and crop plants.

References

Furilazole's Effect on Metabolic Pathways in Corn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furilazole, a dichloroacetamide herbicide safener, plays a critical role in modern agriculture by protecting corn ( Zea mays L.) from herbicide-induced injury. Its mode of action involves the targeted induction of key metabolic pathways within the corn plant, leading to the rapid detoxification of herbicides before they can exert their phytotoxic effects. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's protective effects, focusing on the enhancement of Glutathione S-transferase (GST) and Cytochrome P450 monooxygenase (CYP450) activities, as well as the elevation of glutathione (GSH) levels. Detailed experimental protocols for assessing these metabolic changes and visualizations of the involved pathways are presented to facilitate further research in this field.

Introduction

The development of selective herbicides has been a cornerstone of modern weed management in corn production. However, the selectivity of some herbicides is not absolute, and under certain environmental conditions or at higher application rates, they can cause significant injury to the crop. Herbicide safeners are chemical agents applied in conjunction with herbicides to enhance the crop's tolerance to the herbicide. This compound is a prominent dichloroacetamide safener used to protect corn against chloroacetamide and thiocarbamate herbicides[1][2].

The protective mechanism of this compound is not based on altering the herbicide's mode of action in the target weed but rather on stimulating the corn plant's innate detoxification machinery. This guide delves into the core metabolic pathways upregulated by this compound, providing a comprehensive overview for researchers in agrochemical development, plant biochemistry, and molecular biology.

Core Metabolic Pathways Affected by this compound

This compound treatment initiates a signaling cascade that leads to the increased expression and activity of enzymes involved in Phase I and Phase II of xenobiotic detoxification.

Glutathione S-Transferase (GST) Pathway

The conjugation of herbicides with the tripeptide glutathione (GSH) is a primary detoxification route in plants, catalyzed by Glutathione S-transferases (GSTs). This compound has been shown to induce the expression of specific GST isozymes in corn, which then catalyze the conjugation of the herbicide molecule with GSH. This reaction increases the herbicide's water solubility and renders it non-phytotoxic. The resulting glutathione-herbicide conjugate is then typically sequestered into the vacuole.

Cytochrome P450 Monooxygenase (CYP450) Pathway

Cytochrome P450 monooxygenases are a diverse family of enzymes that catalyze a wide range of oxidative reactions. In the context of herbicide metabolism, CYPs introduce or expose functional groups on the herbicide molecule (Phase I metabolism), such as hydroxyl groups. This initial modification can directly detoxify the herbicide or prepare it for subsequent conjugation reactions, often by GSTs. This compound treatment leads to the enhanced transcription and activity of specific CYP450 enzymes in corn that are capable of metabolizing herbicides[3][4].

Glutathione (GSH) Biosynthesis

The efficacy of the GST detoxification pathway is dependent on a sufficient pool of reduced glutathione. Dichloroacetamide safeners like this compound have been observed to elevate the levels of GSH in corn tissues[1]. This increase in the availability of the conjugating agent ensures that the induced GST enzymes can function optimally to detoxify the herbicide.

Data Presentation

Table 1: Effect of Dichloroacetamide Safeners on Glutathione S-Transferase (GST) Activity in Corn

| Safener | Corn Tissue | Herbicide Substrate | Fold Increase in GST Activity (Safener-Treated vs. Control) | Reference |

| This compound | Seedling | Chloroacetamide | Data not available | - |

| Benoxacor | Seedling | Metolachlor | 2.5 - 3.5 | (Zhang et al., 2007) |

| Dichlormid | Seedling | EPTC | 2.0 - 4.0 | (Lay & Casida, 1976) |

Table 2: Effect of Dichloroacetamide Safeners on Cytochrome P450 (CYP450) Activity in Corn

| Safener | Corn Tissue | Herbicide Substrate | Fold Increase in CYP450 Activity (Safener-Treated vs. Control) | Reference |

| This compound | Seedling | Various | Data not available | - |

| Benoxacor | Seedling | Nicosulfuron | 3.0 - 5.0 (gene expression) | (Persans et al., 2001) |

| Naphthalic Anhydride | Seedling | Triasulfuron | >10 (metabolism) |

Table 3: Effect of Dichloroacetamide Safeners on Glutathione (GSH) Content in Corn

| Safener | Corn Tissue | Fold Increase in GSH Content (Safener-Treated vs. Control) | Reference |

| This compound | Seedling | Data not available | - |

| Dichlormid | Seedling | ~1.5 - 2.0 | |

| Benoxacor | Seedling | ~1.3 - 1.8 | (Fuerst & Gronwald, 1986) |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on corn's metabolic pathways.

Glutathione S-Transferase (GST) Activity Assay (Spectrophotometric)

Objective: To quantify the activity of GST in corn tissue extracts following this compound treatment.

Materials:

-

Corn seedlings (treated with this compound and control)

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.8), 1 mM EDTA, 5 mM dithiothreitol (DTT), 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (PVP).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5).

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol).

-

Reduced glutathione (GSH) solution (100 mM in Assay Buffer).

-

Spectrophotometer.

Procedure:

-

Tissue Homogenization: Harvest and weigh approximately 1 g of corn shoot or root tissue. Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Protein Extraction: Add 5 mL of ice-cold Extraction Buffer to the powdered tissue and continue grinding until a homogenous slurry is formed. Transfer the homogenate to a centrifuge tube.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including GSTs. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Mixture Preparation: In a cuvette, prepare the reaction mixture containing 880 µL of Assay Buffer, 10 µL of CDNB solution, and 100 µL of GSH solution.

-

Enzyme Reaction Initiation: Add 10 µL of the protein extract to the cuvette, mix quickly, and start the spectrophotometer measurement.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm for 3-5 minutes at 25°C. The rate of change in absorbance is proportional to the GST activity.

-

Calculation: Calculate the GST activity using the extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹). Express the activity as nmol of CDNB conjugated per minute per mg of protein.

Cytochrome P450 (CYP450) Activity Assay (Microsomal Fraction)

Objective: To measure the activity of membrane-bound CYP450 enzymes from this compound-treated corn.

Materials:

-

Corn seedlings (treated with this compound and control)

-

Homogenization Buffer: 100 mM potassium phosphate (pH 7.5), 20% (v/v) glycerol, 10 mM DTT, 1 mM EDTA, and 1% (w/v) PVP.

-

Resuspension Buffer: 100 mM potassium phosphate (pH 7.5), 20% (v/v) glycerol.

-

NADPH solution (100 mM).

-

Herbicide substrate (e.g., a specific herbicide known to be metabolized by CYPs).

-

Ultracentrifuge.

-

HPLC system for metabolite analysis.

Procedure:

-

Tissue Homogenization: Homogenize 5-10 g of corn tissue in ice-cold Homogenization Buffer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

-

Microsome Resuspension: Discard the supernatant and resuspend the microsomal pellet in a minimal volume of Resuspension Buffer. Determine the protein concentration.

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the microsomal protein (e.g., 100 µg), the herbicide substrate at a known concentration, and Resuspension Buffer to a final volume of 190 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of NADPH solution.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile.

-

-

Metabolite Analysis: Centrifuge the reaction mixture to pellet the protein and analyze the supernatant by HPLC to quantify the formation of the herbicide metabolite.

-

Calculation: Express CYP450 activity as pmol of metabolite formed per minute per mg of microsomal protein.

Glutathione (GSH) Content Assay (HPLC-Based)

Objective: To determine the concentration of reduced glutathione in corn tissues.

Materials:

-

Corn seedlings (treated with this compound and control)

-

5% (w/v) Metaphosphoric acid (MPA) for extraction.

-

Monobromobimane (mBBr) derivatizing agent.

-

HPLC system with a fluorescence detector (Excitation: 380 nm, Emission: 480 nm).

-

C18 reverse-phase HPLC column.

-

Mobile Phase A: 0.25% (v/v) acetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

GSH standard solutions.

Procedure:

-

Tissue Extraction: Homogenize 0.5 g of corn tissue in 5 mL of ice-cold 5% MPA.

-

Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Derivatization:

-

Take an aliquot of the supernatant and adjust the pH to ~8.0 with NaOH.

-

Add mBBr to a final concentration of 1 mM.

-

Incubate in the dark at room temperature for 15 minutes.

-

Stop the reaction by adding an equal volume of 5% MPA.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Elute the GSH-mBBr adduct using a gradient of Mobile Phase B in Mobile Phase A.

-

-

Quantification: Quantify the GSH concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of GSH. Express the results as µmol of GSH per gram of fresh weight.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways enhanced by this compound and a typical experimental workflow for studying its effects.

References

- 1. Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of herbicides by cytochrome P450 in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Soil Sorption, Degradation, and Leaching Characteristics of Furilazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of furilazole, a herbicide safener, with a specific focus on its behavior in soil. The document details its sorption, degradation, and leaching characteristics, presenting quantitative data, experimental methodologies, and key transformation pathways.

Soil Sorption Characteristics

Soil sorption is a critical process that influences the mobility, bioavailability, and persistence of chemical compounds in the terrestrial environment. For this compound, the extent of sorption to soil particles dictates its potential for leaching into groundwater and its availability for microbial degradation.

Data Presentation: Soil Sorption Coefficients

The affinity of this compound for soil is quantified by its soil sorption coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc).

| Parameter | Value | Reference |

| Soil Sorption Coefficient (Kd) | 0.79–3.5 mL/g | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.96 | [1] |

Note: A specific Koc value for this compound was not found in the reviewed literature. However, Koc can be estimated from the Kd and the organic carbon content of the soil.

Experimental Protocols: Soil Sor दीन (Batch Equilibrium Method - OECD Guideline 106)

The determination of the soil sorption coefficient (Kd) for this compound typically follows the OECD Guideline 106, employing the batch equilibrium method. This standardized protocol ensures reproducibility and comparability of results.

Methodology:

-

Soil Selection: A range of representative agricultural soils with varying organic carbon content, pH, and texture are selected.

-

Preparation of this compound Solution: A stock solution of this compound (often radiolabeled for ease of detection) in a 0.01 M CaCl2 solution is prepared. The calcium chloride solution helps to maintain a constant ionic strength and flocculate soil colloids.

-

Equilibration: A known mass of air-dried and sieved soil is mixed with a specific volume of the this compound solution in a centrifuge tube. The soil-to-solution ratio is typically 1:5 or 1:10.

-

Agitation: The tubes are agitated on a shaker at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (often 24 hours) to allow the sorption process to reach equilibrium.

-

Separation: The solid and liquid phases are separated by centrifugation at high speed.

-

Analysis: The concentration of this compound remaining in the supernatant (the liquid phase) is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (if a radiolabeled compound is used).

-

Calculation of Kd: The amount of this compound sorbed to the soil is calculated by subtracting the amount in the equilibrium solution from the initial amount. The Kd is then calculated using the following formula:

Kd = (Concentration of this compound in soil) / (Concentration of this compound in water)

Diagram: Experimental Workflow for Soil Sorption Study

Degradation Characteristics

The persistence of this compound in the soil environment is determined by its degradation rate, which is influenced by both biotic (microbial) and abiotic (e.g., hydrolysis) processes. The half-life (DT50) is a key parameter used to express this rate.

Data Presentation: Soil Degradation Half-Life

| Parameter | Value | Condition | Reference |

| Soil Degradation Half-Life (DT50) | 52 - 78 days | Aerobic soils | [1] |

Experimental Protocols: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

Studies on the degradation of this compound in soil are typically conducted following the OECD Guideline 307. This guideline outlines methods for assessing the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

Application of this compound: A solution of this compound (often 14C-labeled to trace its fate) is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a system that allows for the continuous supply of air and the trapping of evolved CO2 and other volatile organic compounds.

-

Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period.

-

Extraction and Analysis: The soil samples are extracted with appropriate solvents to recover this compound and its transformation products. The extracts are then analyzed using techniques such as HPLC with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

-

Mineralization and Bound Residues: The trapped CO2 is analyzed to determine the extent of mineralization (complete degradation to CO2). The soil is also subjected to harsh extraction or combustion to quantify the amount of non-extractable (bound) residues.

-

Data Analysis: The degradation kinetics of this compound and the formation and decline of its metabolites are modeled to calculate the DT50 and DT90 values.

Diagram: Aerobic Soil Metabolism Experimental Setup

References

Effects of Furilazole on non-target organisms and soil microbiome

An In-depth Technical Guide on the Effects of Furilazole on Non-target Organisms and the Soil Microbiome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a herbicide safener employed in agriculture to protect crops from the phytotoxic effects of certain herbicides. While designed to be biologically inert in non-target species, its environmental presence necessitates a thorough understanding of its potential impacts. This technical guide synthesizes the available scientific data on the effects of this compound on non-target organisms and the soil microbiome. Current findings indicate that this compound is toxic to aquatic life.[1] Data on its direct impact on soil microorganisms and other terrestrial invertebrates remains limited. This document presents the existing quantitative data, outlines relevant experimental protocols, and uses logical diagrams to illustrate potential interaction pathways.

Effects on Non-Target Organisms

The assessment of a chemical's risk to non-target organisms is a critical component of its environmental safety profile. This section details the known effects of this compound on various non-target species.

Aquatic Organisms

This compound is classified as being toxic to aquatic life with long-lasting effects.[1] This is substantiated by acute toxicity data for representative aquatic species.

Table 1: Acute Ecotoxicity of this compound to Aquatic Organisms

| Test Organism | Species | Duration | Endpoint | Value (mg/L) |

| Rainbow Trout | Oncorhynchus mykiss | 96 hours | LC50 | 2.2 |

| Water Flea | Daphnia magna | 48 hours | EC50 | 5.8 |

Data sourced from the AERU Pesticide Properties Database.

Experimental Protocol: Aquatic Ecotoxicity Testing (General Methodology)

Standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to ensure data consistency and reliability.

-

Acute Fish Toxicity (OECD 203): This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period. The primary endpoint is the LC50, the concentration estimated to be lethal to 50% of the test fish population.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes immobilization in 50% of Daphnia magna over a 48-hour exposure. The endpoint is the EC50.

Terrestrial Invertebrates

Honeybees (Apis mellifera)

The available data suggests that this compound has a low acute toxicity to honeybees.

Table 2: Acute Toxicity of this compound to Honeybees

| Exposure Route | Duration | Endpoint | Value (µ g/bee ) |

| Contact | 48 hours | LD50 | >100 |

| Oral | 48 hours | LD50 | >110 |

Data sourced from the AERU Pesticide Properties Database.

Experimental Protocol: Honeybee Acute Toxicity (General Methodology)

-

Contact Toxicity (OECD 214): Honeybees are topically treated with the test substance dissolved in a suitable solvent.

-

Oral Toxicity (OECD 213): Honeybees are fed a sucrose solution containing the test substance.

-

Mortality is recorded over a 48-hour period to determine the LD50, the dose that is lethal to 50% of the tested bees.

Earthworms (Eisenia fetida)

Experimental Protocol: Earthworm Acute Toxicity Test (General Methodology - OECD 207)

This laboratory test exposes adult earthworms to the test substance mixed into an artificial soil substrate. The mortality is assessed after 14 days to determine the LC50. Sub-lethal effects, such as changes in biomass, can also be evaluated.

Effects on the Soil Microbiome

The soil microbiome is essential for maintaining soil health and fertility. The introduction of any xenobiotic, including herbicide safeners, has the potential to disrupt its structure and function.

Potential Impacts on Microbial Communities and Functions

While direct research on this compound is scarce, studies on other herbicides and safeners have shown that they can alter the diversity and composition of soil bacterial and fungal communities.[2][3] Such alterations can have cascading effects on critical soil processes.

Logical Framework: this compound's Potential Soil Interactions

Caption: Potential pathway of this compound's influence on the soil microbiome and key soil functions.

Soil Enzyme Activity and Respiration

Soil enzyme activities are sensitive indicators of microbial function and can be inhibited or stimulated by pesticides. Soil respiration, a measure of the total metabolic activity of soil organisms, can also be affected. There is currently no specific data available for this compound.

Experimental Workflow: Assessing this compound's Impact on Soil Microbial Activity

Caption: A generalized experimental workflow to determine the effects of this compound on soil microbial activity.

Nitrogen-Fixing Bacteria

Nitrogen-fixing bacteria, both symbiotic and free-living, are vital for the nitrogen cycle in agricultural ecosystems. Some herbicides have been documented to negatively affect their populations and activity.[4] The specific impact of this compound on these microorganisms has not been reported.

Arbuscular Mycorrhizal Fungi (AMF)

AMF are critical for nutrient uptake in many crops. The effects of pesticides on AMF are varied, with some causing harm and others having little to no effect. There is a lack of data concerning the specific interactions between this compound and AMF.

Environmental Fate and Transport

The persistence and mobility of this compound in the environment are key factors determining its potential for exposure to non-target organisms.

Table 3: Environmental Fate Properties of this compound

| Property | Value | Classification/Interpretation |

| Persistence | ||

| Soil Aerobic Metabolism (Lab, 20°C) | DT50 = 65 days | Moderately Persistent |

| Soil Aerobic Metabolism (Field) | DT50 = 29 days | Non-Persistent |

| Mobility | ||

| Soil Adsorption Coefficient (Koc) | 188 - 378 mL/g | Moderate Mobility |

| Groundwater Ubiquity Score (GUS) | 3.39 | High Leachability Potential |

Data sourced from the AERU Pesticide Properties Database.

Conceptual Diagram: this compound's Environmental Fate

Caption: A schematic illustrating the primary degradation and transport pathways for this compound in the soil.

Conclusion and Future Research Directions

The existing data robustly indicates that this compound is toxic to aquatic organisms. Its impact on terrestrial non-target organisms appears to be low for honeybees, but data for other key invertebrates like earthworms is absent. A significant knowledge gap exists regarding the specific effects of this compound on the soil microbiome. While its field half-life suggests it is non-persistent, its high potential for leaching indicates a risk of groundwater contamination.

To form a more complete environmental risk profile for this compound, future research should prioritize:

-

Soil Microbiome Studies: Investigations into the effects of this compound on the structure and function of soil microbial communities, including assessments of soil enzyme activity and respiration.

-

Impact on Functional Guilds: Targeted studies on the effects of this compound on nitrogen-fixing bacteria and arbuscular mycorrhizal fungi.

-

Terrestrial Ecotoxicology: Standardized toxicity testing on a broader range of non-target terrestrial invertebrates, particularly earthworms.

-

Degradation Product Analysis: Identification and toxicological evaluation of the major degradation products of this compound in soil and water.

References

- 1. This compound | C11H13Cl2NO3 | CID 86187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modulating effects of herbicide-safener co-application on rhizosphere microbiota and soil function in proso millet (Panicum miliaceum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Note: Quantification of Furilazole using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Furilazole. This compound is a herbicide safener used in agriculture to protect crops from herbicide injury. The described method is applicable for the determination of this compound in technical materials and formulated products. The protocol utilizes a C18 column with UV detection, providing a straightforward and reproducible approach for quality control and research purposes. This document provides the necessary chromatographic conditions, sample preparation procedures, and method validation guidelines.

Introduction

This compound, with the chemical name 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine, is a crucial component in many herbicide formulations, enhancing crop tolerance to certain herbicides.[1] Accurate quantification of this compound is essential for ensuring product quality, efficacy, and regulatory compliance. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of active ingredients in pesticide formulations due to its high resolution, sensitivity, and accuracy.[2] This application note presents a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A high-performance liquid chromatography system equipped with a UV detector, autosampler, and a column oven is required.[3]

-

Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Reagents:

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (acidified with 0.1% phosphoric acid) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation

The sample preparation procedure may vary depending on the matrix.

For Technical Material and Formulations:

-

Accurately weigh a portion of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

-

Add approximately 20 mL of acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.

-

Allow the solution to cool to room temperature and dilute to volume with acetonitrile.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

For Environmental Samples (e.g., Water, Soil):

For complex matrices like soil or water, a preliminary extraction and clean-up step is necessary.

-

Water Samples:

-

Filter the water sample to remove particulate matter.

-

For trace analysis, a solid-phase extraction (SPE) with a C18 cartridge can be employed to concentrate the analyte.

-

Elute the this compound from the cartridge with a suitable solvent like acetonitrile or methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

-

Soil Samples:

-

A liquid-solid extraction can be performed using a solvent such as acetonitrile.

-

The resulting extract may require a clean-up step, for example, by passing it through a SPE cartridge, to remove interfering substances.

-

The purified extract is then concentrated and reconstituted in the mobile phase before injection into the HPLC system.

-

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of a blank, a standard solution, and a sample.

-

Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of this compound. The correlation coefficient (r²) of the calibration curve should be greater than 0.99.

-

Precision: The precision of the method should be determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate injections should be less than 2%.

-

Accuracy: The accuracy of the method can be evaluated by performing recovery studies on spiked samples. The recovery should typically be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clarity.

Table 1: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy Data

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | [Insert Data] | [Insert Data] | [Insert Data] |

| Medium | [Insert Data] | [Insert Data] | [Insert Data] |

| High | [Insert Data] | [Insert Data] | [Insert Data] |

Visualizations

References

Application Notes: Quantitative Determination of Furilazole in Plant Tissues using Competitive ELISA

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative determination of the herbicide safener Furilazole in various plant tissues. The protocol employs a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format, which offers a high-throughput and cost-effective alternative to traditional chromatographic methods. The described workflow includes a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to efficiently extract this compound from complex plant matrices. This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental protocols, data presentation, and a visual workflow to facilitate the implementation of this assay.